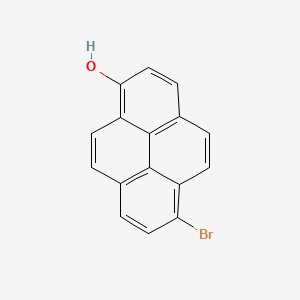

6-Bromopyren-1-ol

Vue d'ensemble

Description

6-Bromopyren-1-ol is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyren-1-ol typically involves the bromination of pyrene followed by hydroxylation. One common method starts with the bromination of pyrene using bromine in nitrobenzene, followed by heating at elevated temperatures to achieve the desired substitution pattern . The hydroxylation step can be carried out using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromopyren-1-ol undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the hydroxyl group.

Common Reagents and Conditions

Bromination: Bromine in nitrobenzene, elevated temperatures.

Hydroxylation: Hydrogen peroxide, catalysts such as iron or copper salts.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Substituted Pyrenes: Various electrophilic aromatic substitution products.

Oxidized Derivatives: Quinones and other oxidized forms.

Reduced Derivatives: De-brominated or modified hydroxyl compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Role as a Precursor:

6-Bromopyren-1-ol serves as a crucial precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization strategies that are essential in organic synthesis. The compound can be utilized to create various substituted pyrenes and other derivatives through electrophilic aromatic substitution reactions.

Synthetic Routes:

The synthesis of this compound typically involves:

- Bromination of Pyrene: Pyrene is dissolved in nitrobenzene, and bromine is added dropwise while heating.

- Hydroxylation: Following bromination, hydrolysis introduces the hydroxyl group, yielding this compound.

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it interacts with cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes. This interaction can lead to either inhibition or activation of enzymatic activities.

Cellular Effects:

The compound influences cellular signaling pathways, particularly those involving reactive oxygen species (ROS). It has been observed to induce oxidative stress, activating pathways such as MAPK and NF-κB, which are critical in various disease processes, including cancer.

Material Science Applications

Organic Electronics:

this compound is utilized in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties. The compound's ability to emit light when excited makes it suitable for applications in display technologies and lighting solutions.

Fluorescent Probes:

The compound is explored as a fluorescent probe for biological imaging. Its distinct fluorescence characteristics allow it to be used in tracking biological processes at the molecular level. This application is particularly valuable in cellular biology and medical diagnostics .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, enhancing apoptosis in treated cells compared to controls. This finding supports its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Fluorescent Imaging

Another research project utilized this compound as a fluorescent probe in live-cell imaging experiments. The compound's fluorescence was monitored during cellular processes, demonstrating its capability to visualize dynamic biological events effectively.

Mécanisme D'action

The mechanism of action of 6-Bromopyren-1-ol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromopyrene: Lacks the hydroxyl group, making it less reactive in certain contexts.

2-Bromopyrene: Substitution at a different position, leading to different reactivity and properties.

1,6-Dibromopyrene: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.

1-Hydroxypyrene: Lacks the bromine atom, affecting its chemical behavior and applications.

Uniqueness

6-Bromopyren-1-ol’s unique combination of a bromine atom and a hydroxyl group at specific positions on the pyrene ring enhances its versatility and reactivity. This makes it particularly valuable for applications requiring precise functionalization and modification of the pyrene core .

Activité Biologique

6-Bromopyren-1-ol is a brominated derivative of pyrene, an aromatic hydrocarbon known for its diverse applications in various fields, including biology and medicine. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and research findings.

Overview of this compound

Chemical Structure and Properties

This compound (CAS Number: 114562-65-1) features a bromine atom and a hydroxyl group at specific positions on the pyrene ring. This unique substitution pattern enhances its reactivity and functionalization potential compared to other pyrene derivatives .

Mechanisms of Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may include disruption of cell membrane integrity and interference with metabolic pathways.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which activate signaling pathways such as MAPK and NF-κB. The ability to bind to DNA may lead to structural changes that affect gene expression, further contributing to its anticancer effects.

Biochemical Interactions

Enzyme Interactions

This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, influencing drug metabolism and detoxification processes in biological systems.

Cellular Effects

The compound affects various cellular processes by inducing oxidative stress. The generation of ROS can lead to DNA damage, which is critical in understanding its role in both antimicrobial and anticancer activities .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on DNA Damage: A study demonstrated that exposure to this compound resulted in oxidative DNA damage in human skin keratinocytes. The repair mechanisms initiated within hours post-exposure indicate the compound's significant impact on cellular integrity and function .

Temporal Effects

The stability of this compound under laboratory conditions has been noted, although degradation occurs upon exposure to light and oxygen, affecting its long-term biological effects.

Dosage Effects

Research indicates that the biological effects of this compound vary with dosage in animal models. Low doses may activate beneficial detoxification pathways, while higher doses can lead to cytotoxic effects due to increased oxidative stress .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | ROS generation, DNA interaction |

| 1-Bromopyrene | Moderate | Limited | Less reactive due to lack of OH |

| 2-Bromopyrene | Limited | No | Different substitution pattern |

| 1-Hydroxypyrene | Moderate | Yes | Similar mechanisms but less potent |

Propriétés

IUPAC Name |

6-bromopyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLCKLCWZVOBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679432 | |

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114562-65-1 | |

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.